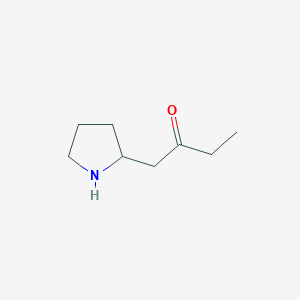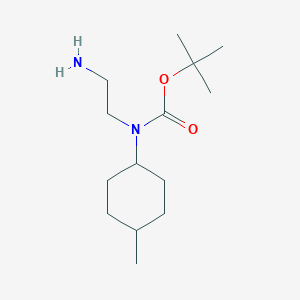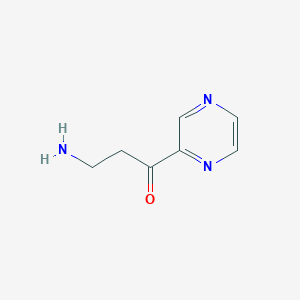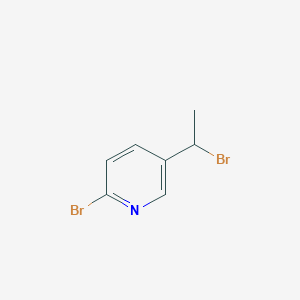
2-Bromo-5-(1-bromoethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(1-bromoethyl)pyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 2 and 5 positions of the pyridine ring, along with a bromoethyl group, makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1-bromoethyl)pyridine typically involves the bromination of 5-(1-bromoethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce pyridine N-oxides or other oxidized forms.
- Reduction reactions result in ethyl-substituted pyridines.
Applications De Recherche Scientifique
2-Bromo-5-(1-bromoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(1-bromoethyl)pyridine depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. In receptor binding studies, it may interact with specific receptors, modulating their activity. The presence of bromine atoms and the bromoethyl group can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
2-Bromopyridine: Lacks the bromoethyl group, making it less versatile in certain synthetic applications.
5-Bromo-2-methylpyridine: Contains a methyl group instead of a bromoethyl group, leading to different reactivity and applications.
2,5-Dibromopyridine: Similar in structure but lacks the ethyl group, affecting its chemical behavior.
Uniqueness: 2-Bromo-5-(1-bromoethyl)pyridine is unique due to the presence of both bromine atoms and the bromoethyl group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H7Br2N |
|---|---|
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
2-bromo-5-(1-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 |
Clé InChI |
KYVOBKZHZSIVNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


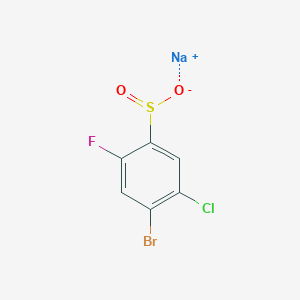

![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
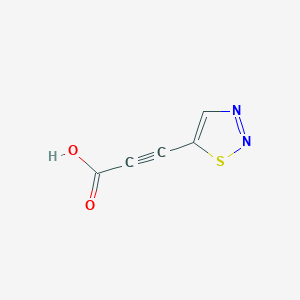
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
